(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid is a chiral compound classified under the pyrrolidinone derivatives. It is characterized by the presence of a pyrrolidinone ring bonded to a butanoic acid moiety, which imparts unique chemical properties and potential biological activities. This compound is primarily recognized for its applications in medicinal chemistry, particularly in the development of anticonvulsant drugs, and serves as a building block for synthesizing more complex molecules in organic chemistry.
The compound has the following identifiers:
This compound is sourced from various chemical suppliers and databases, including BenchChem and PubChem, where it is noted for its role in synthetic methodologies and biological research applications .
The synthesis of (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid typically involves the cyclization of precursors such as amino acid derivatives under acidic or basic conditions to form the pyrrolidinone ring. The butanoic acid side chain can be introduced through various methods, including:
A common synthetic route involves:
The molecular structure of (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid features:
Key structural data includes:
(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid can undergo various chemical transformations including:
The reactivity of this compound allows it to participate in diverse synthetic pathways, making it valuable for further chemical exploration and application in drug development.
The mechanism of action for (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid involves its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, influencing various biochemical pathways:
Physical properties include:
Chemical properties include:
(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid has significant applications across various fields:
(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid (CAS: 102849-49-0) is a chiral small molecule with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol. Its structure integrates a butanoic acid chain with a 2-oxopyrrolidine (γ-lactam) ring at the α-position, creating a stereogenic center at the C2 carbon. The absolute (S)-configuration at this center is pharmacologically critical, as it dictates the molecule's spatial orientation and biological interactions. The racemic counterpart (CAS: 67118-31-4), denoted as (±)-2-(2-oxopyrrolidin-1-yl)butanoic acid or (2RS)-form, lacks this stereoselectivity and is primarily used as a reference impurity ("Levetiracetam Impurity A") in analytical standards [3] [4]. Key physicochemical properties include:
Table 1: Physicochemical Properties
Property | Value |
---|---|
Density | 1.227 g/cm³ |
Boiling Point | 371°C at 760 mmHg |
Refractive Index | 1.517 |
Flash Point | 178.2°C |
Storage Stability | -20°C in moisture-free, sealed containers |
The compound's stability hinges on protecting its carboxylic acid group from esterification and the lactam ring from hydrolysis. Its SMILES notation (CCC(N1CCCC1=O)C(=O)O) and InChI key (InChI=1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12)) encode its connectivity and stereochemistry, essential for computational modeling [1] [4] [5].
This compound serves as a high-value chiral synthon in antiepileptic drug synthesis. Its (S)-stereochemistry mirrors the bioactive conformation of Levetiracetam, enabling direct incorporation into the drug's scaffold. The pyrrolidinone ring facilitates hydrogen bonding with neural targets like SV2A, while the carboxylic acid group allows activation to acylating agents (e.g., acid chlorides or mixed anhydrides) for amide bond formation. Industrial specifications mandate ≥98% chemical purity and <0.5% moisture to prevent side reactions during large-scale manufacturing. Key advantages include:
The compound emerged as a strategic intermediate following Levetiracetam's (Keppra®) approval in 1999. Early routes used racemic synthesis of etiracetam ((±)-2-(2-oxopyrrolidin-1-yl)butanamide), requiring inefficient chiral resolutions. The discovery that only the (S)-enantiomer conferred therapeutic efficacy drove demand for enantioselective routes to (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid. Key milestones include:
Today, it is manufactured under cGMP conditions in multi-ton quantities, primarily in China, with strict controls on residual solvents and heavy metals [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7